Pinaverium

説明

Historical Context of Pinaverium Discovery and Early Preclinical Investigations

The discovery of this compound emerged from research programs focused on developing agents with specific actions on the gastrointestinal (GI) tract. Early preclinical investigations, dating back to the 1970s and 1980s, sought to characterize its fundamental mechanism of action. A notable early study in 1981 investigated the inhibitory effect of this compound bromide on gastrointestinal contractile activity in conscious dog models, providing foundational knowledge of its physiological effects. drugbank.com

Subsequent research in the 1990s continued to build on this preclinical foundation. Patch-clamp experiments on intestinal smooth muscle cells from rabbits were crucial in elucidating its cellular mechanism, demonstrating that this compound reduced voltage-dependent inward calcium currents. frontiersin.org These early studies were pivotal in identifying its primary action as a calcium channel blocker with marked selectivity for the gastrointestinal tract. nih.gov Further investigations in rat models explored its effects on colonic smooth muscle hypermotility induced by stress, a key area of research in functional GI disorders. wjgnet.com These formative studies established the scientific basis for this compound's later trajectory in academic and clinical research.

Academic Significance and Research Trajectory of this compound

The academic significance of this compound is intrinsically linked to the study of functional gastrointestinal disorders, particularly Irritable Bowel Syndrome (IBS). ijmedicine.commsjonline.org Its research trajectory has seen it evolve from a compound of basic pharmacological interest to a widely used tool in mechanistic and clinical studies of GI motility. palmercruz.comwhiterose.ac.uk this compound's value in research is largely due to its localized action within the GI tract, which is a consequence of the quaternary ammonium (B1175870) group in its molecular structure that limits systemic absorption. drugbank.comtaylorandfrancis.com

This GI selectivity allows researchers to investigate the role of calcium channels in gut motility with minimal confounding cardiovascular effects. wjgnet.com this compound has been employed in numerous randomized controlled trials that have not only assessed its properties but have also contributed to a deeper understanding of the pathophysiology of IBS, including the roles of visceral hypersensitivity and abnormal gut motility. nih.govmsjonline.orgresearchgate.net The compound's use in studies employing rigorous, modern endpoints has been noted as important for clarifying the effectiveness of traditional therapies for IBS. whiterose.ac.uk Its continued use in research helps to explore new applications and formulations, contributing to the ongoing investigation of gastrointestinal health. palmercruz.com

Classification of this compound within Pharmacological Frameworks

This compound is classified based on its mechanism of action and therapeutic application in research contexts. Its primary classifications are as a calcium channel blocker and an antispasmodic agent.

This compound is pharmacologically classified as a voltage-dependent L-type calcium channel blocker. drugbank.comwjgnet.commedchemexpress.com Its mechanism involves inhibiting the influx of calcium ions into smooth muscle cells of the gastrointestinal tract. drugbank.compatsnap.com This action is selective, meaning it primarily affects the calcium channels in the gut without significant impact on those in the cardiovascular system. nih.govwjgnet.com

Research has shown that this compound interacts competitively with the 1,4-dihydropyridine (B1200194) binding sites on the alpha 1S subunit of L-type calcium channels. drugbank.com By binding to these channels, it is thought to stabilize a non-conducting state, thereby preventing the influx of calcium that is necessary for muscle contraction. drugbank.com Patch-clamp experiments have quantified this effect, with one study reporting an IC₅₀ (half-maximal inhibitory concentration) of 1.5 µM for the reduction of voltage-dependent inward currents in rabbit intestinal smooth muscle cells. frontiersin.org

| Parameter | Finding | Species/Model | Citation |

| Mechanism | Blocks L-type voltage-operated calcium channels | General | wjgnet.comfrontiersin.org |

| Selectivity | High selectivity for gastrointestinal tract smooth muscle | General | nih.govmedchemexpress.com |

| Binding Site | Interacts with 1,4-dihydropyridine binding sites on alpha 1S subunit | General | drugbank.com |

| IC₅₀ | 1.5 µM for reduction of inward calcium currents | Rabbit small intestine smooth muscle cells | frontiersin.org |

| IC₅₀ (ACh-induced contraction) | 0.91 x 10⁻⁶ mol/L (Control) vs 1.66 x 10⁻⁶ mol/L (Stress) | Rat colonic circular muscle | nih.gov |

| IC₅₀ (KCl-induced contraction) | 3.80 x 10⁻⁷ mol/L (Control) vs 8.13 x 10⁻⁷ mol/L (Stress) | Rat colonic circular muscle | nih.gov |

Flowing directly from its function as a calcium channel blocker, this compound is categorized as an antispasmodic agent. patsnap.comresearchgate.net Antispasmodics are substances that relieve spasms of involuntary muscle. In the context of gastroenterological research, this compound's antispasmodic effect is focused on the smooth muscle of the intestine. frontiersin.org

By inhibiting calcium influx, this compound reduces the contractility of colonic and intestinal smooth muscle. frontiersin.orgwjgnet.com This action has been shown to inhibit contractions induced by various stimuli, including the neurotransmitter acetylcholine (B1216132) and depolarization via potassium chloride (KCl) in rat preparations. nih.govwjgnet.com This makes it an effective agent for research into conditions characterized by intestinal hypermotility or spasm, such as certain subtypes of IBS. msjonline.orgresearchgate.net Its utility as an antispasmodic in research is enhanced by its local action within the gut, which allows for the targeted study of intestinal motility and pain mechanisms. wjgnet.comijmedicine.com

| Research Context | Finding | Model | Citation |

| General Action | Relieves spasms in gastrointestinal smooth muscle | General | drugbank.comresearchgate.net |

| Motility Studies | Reduces post-prandial rectal spike amplitude and frequency | Human (IBS patients) | researchgate.net |

| Stimulus-Induced Contractions | Inhibits contractions induced by acetylcholine and KCl | Rat colonic preparations | nih.govwjgnet.com |

| Stress Models | Reduces hypermotility observed after cold restraint-stress | Rat colonic smooth muscle | wjgnet.com |

| Clinical Research | Investigated for ameliorating stool frequency and consistency in IBS subtypes | Human (IBS patients) | wjgnet.com |

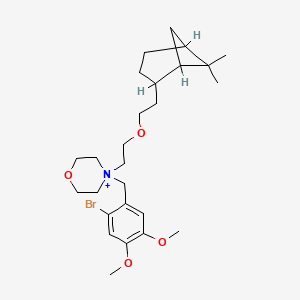

Structure

2D Structure

3D Structure

特性

Key on ui mechanism of action |

Pinaverium interacts with the 1,4-dihydropyridine binding sites on voltage dependent L-type calcium channels located on GI smooth muscle cells in a competitve manner. The binding site is located in the alpha 1S subunit and pinaverium most likely antagonizes the action of calcium ions by stabilizing a non-conducting channel state. Pinaverium inhibits smooth muscle contractions of the GI tract by inhibiting inward calcium current and calcium influx. It is suggested that pinaverium may be able to bind to both closed or inactivates states of the calcium channel with similar affinity. |

|---|---|

CAS番号 |

59995-65-2 |

分子式 |

C26H41BrNO4+ |

分子量 |

511.5 g/mol |

IUPAC名 |

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholin-4-ium |

InChI |

InChI=1S/C26H41BrNO4/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27/h15,17,19,21-22H,5-14,16,18H2,1-4H3/q+1 |

InChIキー |

DDHUTBKXLWCZCO-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C |

正規SMILES |

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C |

melting_point |

152-158 |

他のCAS番号 |

59995-65-2 |

関連するCAS |

53251-94-8 (bromide) |

溶解性 |

Slightly soluble |

同義語 |

4-(6-bromoveratryl)-4-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)morpholinium bromide Dicetel Eldicet pinaverium pinaverium bromide |

製品の起源 |

United States |

Molecular and Structural Characteristics Pertinent to Research

Conformational Analysis and Molecular Modeling of Pinaverium

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. ijpsr.comtaltech.ee Molecular modeling techniques are often employed to explore the conformational space of a molecule and identify stable conformers. ijpsr.comtaltech.eeresearchgate.net The structure of this compound, with its flexible ethoxyethyl linker and the morpholinium ring, suggests that it can adopt various conformations. Crystallographic analysis of this compound bromide has shown that the morpholinium group adopts a chair conformation. researchgate.net The six-membered rings of the dimethylbicyclo[3.1.1]heptane groups in the two independent molecules found in the asymmetric unit exhibit a half-boat conformation. researchgate.net

Molecular modeling can provide insights into the preferred conformations of this compound and how these might influence its binding to its target, the L-type calcium channel. While specific detailed conformational analysis and molecular modeling studies of this compound's interaction with calcium channels were not extensively detailed in the provided results, molecular modeling, including techniques like molecular docking and molecular dynamics simulations, is a standard approach used to investigate protein-ligand interactions and understand the conformational effects relevant to drug binding. mdpi.comresearchgate.net For instance, molecular docking simulations have been used to understand the mechanism of activity and binding possibilities of other antispasmodic compounds. mdpi.com

Data from crystallographic analysis provides specific dihedral angles and puckering parameters for certain parts of the molecule in the solid state. researchgate.net

| Ring System | Conformation |

| Morpholinium Group | Chair |

| Bicyclo[3.1.1]heptane (6-membered rings) | Half-Boat |

Influence of Quaternary Ammonium (B1175870) Structure on Selective Action

A key structural feature of this compound is the presence of a quaternary ammonium group. pharmakb.comdrugbank.commsjonline.org This positively charged functional group plays a significant role in the compound's pharmacokinetic properties and contributes to its selective action on the gastrointestinal tract. drugbank.commsjonline.orgtaylorandfrancis.com

The quaternary ammonium structure is highly polar and fully dissociated at physiological pH. google.com This high polarity and charge limit the molecule's ability to easily cross biological membranes, which are primarily lipophilic. drugbank.comgoogle.com As a result, orally administered this compound is poorly absorbed from the gastrointestinal tract, with reported oral bioavailability of less than 10%, and in some cases, less than 1%. drugbank.comgoogle.com

This poor systemic absorption is crucial for its selective action. By remaining predominantly within the gastrointestinal lumen and the intestinal tissue, this compound can exert its therapeutic effects locally on the smooth muscles of the digestive tract, where the target L-type calcium channels are located. drugbank.commsjonline.orgtaylorandfrancis.com This limited systemic exposure minimizes the potential for interactions with calcium channels or other targets in other parts of the body, thereby reducing the likelihood of systemic side effects. drugbank.commsjonline.org

The implementation of a quaternary ammonium group in the structure of antispasmodics like this compound and otilonium (B12848) bromide is a deliberate strategy in rational drug design to restrict their effects to the colon and increase their safety profile for gastrointestinal conditions. taylorandfrancis.com This structural feature promotes selective distribution to the digestive tract due to poor absorption and marked hepatobiliary excretion. drugbank.com

Synthesis, Derivatization, and Structure Activity Relationship Sar Research

Chemical Synthesis Methodologies for Pinaverium and its Precursors

The synthesis of this compound bromide typically involves multi-step processes, often starting from readily available materials. Several routes have been reported, with variations in starting materials, intermediates, and reaction conditions.

Strategic Approaches to this compound Total Synthesis

One common strategic approach to the synthesis of this compound bromide utilizes β-pinene as a starting material. This route involves the condensation of β-pinene with paraformaldehyde to yield nopol (B1679846) alcohol, followed by hydrogenation to produce hydrogenated nopol alcohol. This intermediate is then condensed with 4-(2-chloroethyl)morpholine (B1582488) or N-(2-hydroxyethyl) morpholine (B109124). The resulting compound is subsequently reacted with 2-bromo-4,5-dimethoxybenzyl bromide to form this compound bromide. google.com

Another reported method involves a two-step process. The first step entails the reaction of dihydropyran, morpholinochloroethane hydrochloride, and sodium hydroxide (B78521) hydrate. The mixture is then washed and concentrated. The second step involves stirring equimolar amounts of the intermediate from step one and 1-bromo-2-bromomethyl-4,5-dimethoxybenzene in methyl ethyl ketone, followed by washing and drying the precipitate to obtain this compound bromide.

Alternative strategies may involve starting with morpholine and an acylating agent to synthesize a new intermediate, which is then reacted under mild conditions to produce this compound bromide with high cis-isomer content. google.com

Optimization of Synthetic Pathways for this compound Analogues

Optimization of synthetic pathways for this compound and its analogues focuses on improving yield, purity, stereochemical control, and reducing environmental impact and cost. For instance, one method highlights a 40.3% cost reduction through catalyst reuse (5-7 cycles), solvent recovery (85-90% efficiency), and fewer purification steps compared to traditional routes. Green chemistry metrics like the E-factor have been used to evaluate the environmental impact of different synthetic routes, showing significant reductions in waste generated per kilogram of product in modern catalytic and solvent-free methods.

Stereochemical control is also a key aspect of optimization, particularly concerning the cis-trans isomerism of this compound. Techniques like the addition of (R)-mandelic acid during morpholine condensation have been shown to improve the cis:trans ratio significantly, achieving high cis-isomer content and enantiomeric excess.

Design and Synthesis of Novel this compound Derivatives and Analogues

The design and synthesis of novel this compound derivatives and analogues are driven by the desire to explore variations in pharmacological activity, improve pharmacokinetic properties, or identify compounds with enhanced selectivity or potency. This involves modifying different parts of the this compound structure, such as the morpholine ring, the dimethoxybenzene moiety, or the alkyl chain connecting these groups.

While specific details on the design and synthesis of this compound derivatives are not extensively detailed in the provided snippets, the general principles of designing novel derivatives and analogues of other compounds involve introducing structural diversity at various points of the molecule. This can include altering substituents, changing ring sizes, or incorporating different functional groups to probe their effect on biological activity. mdpi.commdpi.comrsc.orgmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies aim to correlate structural features of a compound and its analogues with their biological activity. For this compound, SAR studies would focus on how modifications to its chemical structure influence its ability to block calcium channels and exert antispasmodic effects on gastrointestinal smooth muscle.

This compound is known to interact with the 1,4-dihydropyridine (B1200194) binding sites on voltage-dependent L-type calcium channels, specifically the alpha 1S subunit. drugbank.com It is suggested to stabilize a non-conducting channel state, thereby inhibiting calcium influx and smooth muscle contraction. drugbank.com

Identification of Key Pharmacophoric Elements in this compound

Based on its mechanism of action as a calcium channel blocker, key pharmacophoric elements of this compound likely include the quaternary ammonium (B1175870) group, which contributes to its charge and potentially its interaction with the channel, and the structural components that allow it to bind to the dihydropyridine (B1217469) site on the L-type calcium channel. The lipophilic portions of the molecule, such as the pinane (B1207555) system and the dimethoxybenzene ring, also play a role in its interaction with the biological target and its distribution. The quaternary ammonium nature contributes to its poor absorption and localization in the gastrointestinal tract. drugbank.comnih.gov

Elucidation of Structural Modifications on Molecular Target Engagement

While specific SAR data for this compound analogues is not detailed in the provided text, general SAR principles suggest that even subtle structural changes can significantly impact potency, selectivity, and mechanism of action by altering how the molecule interacts with its molecular target. researchgate.netfrontiersin.org Studies on other calcium channel blockers and compounds targeting ion channels demonstrate that specific functional groups and their spatial arrangement are critical for effective target engagement. researchgate.net

Data Table: Illustrative Examples of Synthetic Route Efficiency and Stereochemical Control

| Synthesis Route Characteristic | Traditional Route | Optimized Route (CN101759666A) | Modern Catalytic Route | Solvent-Free Bromination (CN117820257A) |

| Cost Factor (Total $/kg) | 18,450 | 11,020 | - | - |

| E-factor (kg waste/kg product) | 86 | - | 23 | 11 |

| Process Mass Intensity (PMI) | 132 | - | 48 | - |

| Cis:Trans Ratio (Example) | 85:15 | - | - | 98.5:1.5 (with chiral induction) |

| Enantiomeric Excess (ee) | - | - | - | ≥99% (with chiral induction) |

Pharmacological Mechanisms of Action: Cellular and Molecular Focus

Ion Channel Modulation by Pinaverium

This compound functions as a calcium antagonist, inhibiting the influx of calcium ions into smooth muscle cells. nih.govmacsenlab.commims.com This action is central to its ability to reduce smooth muscle contractions in the gastrointestinal (GI) tract. macsenlab.commims.com

Specificity and Selectivity Towards L-type Voltage-Dependent Calcium Channels

This compound demonstrates high selectivity for voltage-dependent calcium channels located on intestinal smooth muscle cells. drugbank.compatsnap.comaapharma.ca Specifically, it is characterized as a selective and specific blocker of L-type voltage-dependent calcium channels. drugbank.compatsnap.comaapharma.camedchemexpress.comaxonmedchem.com These channels represent the main route of calcium entry into smooth muscle cells, playing a crucial role in muscle contraction. wjgnet.comjnmjournal.org The selectivity of this compound for the GI tract is attributed, in part, to its poor systemic absorption and selective distribution to the digestive system after oral administration. drugbank.com

Mechanisms of Ion Channel Blockade/Modulation by this compound at a Molecular Level

At a molecular level, this compound interacts with the 1,4-dihydropyridine (B1200194) binding sites on voltage-dependent L-type calcium channels. drugbank.comnih.gov This interaction is described as competitive. drugbank.comnih.govnih.gov The binding site for this compound is located in the alpha 1S subunit of the channel. drugbank.comnih.gov this compound is thought to antagonize the action of calcium ions by stabilizing a non-conducting state of the channel. drugbank.comnih.gov Studies suggest that this compound may bind to both closed and inactivated states of the calcium channel with similar affinity. drugbank.comnih.gov By inhibiting the inward calcium current and subsequent calcium influx, this compound effectively reduces smooth muscle contractions in the GI tract. drugbank.commacsenlab.comnih.gov Patch-clamp experiments have demonstrated that this compound reduces voltage-dependent inward currents in intestinal smooth muscle cells. frontiersin.org

Research findings on the interaction of this compound with L-type calcium channels include:

| Channel Type | Binding Site | Mechanism of Action | Effect on Calcium Influx |

| L-type Voltage-Dependent Calcium | 1,4-dihydropyridine | Competitive antagonism, stabilization of non-conducting state | Inhibited |

Data from studies on rat ileum smooth muscle suggest that this compound interacts competitively with [3H]-(+)-isradipine binding sites. nih.gov The accessibility of these binding sites to this compound can be influenced by the preparation method (e.g., tissue homogenates vs. single cell preparations). nih.gov

Effects of this compound on Other Ion Channels (e.g., Potassium, Sodium)

While this compound primarily targets L-type calcium channels, some research has explored its potential effects on other ion channels. Studies have indicated that this compound may influence potassium currents. For instance, in rat uterine smooth muscle, a high concentration of this compound (10-5 M) was found to decrease the inward calcium current, and the subsequent reduction in intracellular calcium was responsible for a decrease in potassium current. nih.gov However, the primary and most significant effect of this compound is on calcium channels. There is limited information available regarding direct effects of this compound on sodium channels at clinically relevant concentrations, although some antispasmodic drugs can indirectly influence sodium influx. msjonline.org

Receptor Interaction Studies of this compound

Beyond its primary action on calcium channels, receptor interaction studies have also been conducted to characterize the pharmacological profile of this compound. drugbank.compharmakb.com

Characterization of Receptor Binding Affinity and Kinetics

Studies have investigated the binding of this compound to specific sites, particularly those associated with calcium channels. The interaction with 1,4-dihydropyridine binding sites on L-type calcium channels has been characterized as competitive. drugbank.comnih.govnih.gov Research using isolated rabbit jejunal smooth muscle cells reported an IC50 of 1.5 µM for this compound in a patch-clamp assay. caymanchem.com Binding studies using CHO cells expressing Cav1.2 α1C-a or α1C-b subunits showed Ki values of 1.5 and 2.92 µM, respectively. caymanchem.com

While specific detailed data tables on binding affinity and kinetics across a wide range of receptors are not extensively highlighted in the provided search results beyond calcium channels, the competitive nature of its binding to dihydropyridine (B1217469) sites on L-type calcium channels is a key finding. drugbank.comnih.govnih.gov The concept of binding affinity (KD) and kinetics (kon, koff) is fundamental to understanding drug-receptor interactions, where KD represents the dissociation constant and is inversely related to binding affinity, and kon and koff are the association and dissociation rate constants, respectively. wikipedia.orgfidabio.com

Minor or High-Concentration Effects on Other Receptors (e.g., Anticholinergic)

At higher concentrations, this compound has been reported to exhibit very weak anticholinergic effects. drugbank.comaapharma.canih.gov However, at typical clinical doses, this compound is considered to be free from significant anticholinergic effects. mims.commsjonline.org Animal studies have demonstrated potent spasmolytic properties on intestinal smooth muscle with very weak anticholinergic effects observed only at high dosages. aapharma.cahres.ca This lack of significant anticholinergic activity at therapeutic concentrations contributes to its favorable side effect profile compared to some other antispasmodics. msjonline.org

Intracellular Signaling Pathways Modulated by this compound

This compound's primary mechanism involves the modulation of intracellular signaling pathways, particularly those dependent on calcium ions. By blocking L-type voltage-dependent calcium channels, this compound directly impacts the influx of extracellular Ca2+ into smooth muscle cells, a critical step in excitation-contraction coupling. drugbank.compatsnap.comgoogle.comaapharma.canih.gov This action subsequently influences downstream signaling events.

Impact on Second Messenger Systems (e.g., [Ca2+]i, ROS)

The most significant impact of this compound is on the intracellular calcium concentration ([Ca2+]i). This compound inhibits the increase in [Ca2+]i in response to agonists like acetylcholine (B1216132) (ACh) or potassium chloride (KCl) in a dose-dependent manner in colonic circular smooth muscle cells. nih.govresearchgate.netnih.gov This reduction in calcium influx through L-type channels is directly related to the decrease in muscle contraction force. nih.govresearchgate.net

While the primary focus is on calcium, some research suggests potential modulation of reactive oxygen species (ROS) production, although this appears to be in contexts beyond smooth muscle contraction, such as in inflammatory models involving neutrophils. medchemexpress.comresearchgate.netnih.gov Studies have shown that this compound bromide can inhibit ROS production in purified neutrophils from mouse bone marrow. medchemexpress.com The mechanism for this effect in non-excitable cells may be independent of L-type voltage-gated calcium channel blocking, potentially involving transient receptor potential (TRP) channels. aai.org

Below is a table summarizing the effect of this compound on intracellular calcium increment in rat colonic smooth muscle cells:

| Agonist (Concentration) | This compound Concentration (mol/L) | Increment of [Ca2+]i (Mean ± SD) | Significance (vs 0 mmol/L this compound) |

| ACh (10-5 mol/L) | 0 | 94.78 ± 15.99 | - |

| 10-7 | 83.57 ± 13.54 | - | |

| 10-6 | 34.73 ± 13.98 | P < 0.05 | |

| 10-5 | 27.09 ± 5.64 | P < 0.05 | |

| KCl (60 mmol/L) | 0 | 64.61 ± 8.06 | - |

| 10-7 | 55.73 ± 17.39 | - | |

| 10-6 | 41.71 ± 1.61 | P < 0.05 | |

| 10-5 | 40.34 ± 10.96 | P < 0.05 |

Data extracted from Dai Y, et al. World J Gastroenterol. 2003. nih.govresearchgate.net

Influence on Protein Kinase and Phosphatase Activity (e.g., MAPK, NF-κB pathways)

While the direct impact of this compound on protein kinase and phosphatase activity in smooth muscle cells is not extensively detailed in the provided information, some studies in other cell types, particularly neutrophils, suggest a potential influence on pathways like MAPK and NF-κB. Research indicates that this compound bromide can inhibit the activation of MAPK and NF-κB signaling pathways in neutrophils, contributing to its anti-inflammatory effects in certain models. medchemexpress.comnih.govaai.orgmedchemexpress.eumedchemexpress.comresearchgate.net However, the relevance of these findings to the primary mechanism of action in smooth muscle cells, which is predominantly linked to calcium channel blockade, requires further investigation.

Effects of this compound on Smooth Muscle Cell Physiology (Preclinical, in vitro, ex vivo)

This compound exerts significant effects on smooth muscle cell physiology, primarily through its calcium channel blocking activity. These effects have been demonstrated in various preclinical, in vitro, and ex vivo studies. aapharma.canih.govmedchemexpress.comresearchgate.netnih.govmedchemexpress.euresearchgate.netfrontiersin.orgnih.govgoogle.comresearchgate.netresearchgate.netcdnsciencepub.comsemanticscholar.org

Modulation of Contractility in Isolated Tissues and Cells

This compound consistently demonstrates the ability to inhibit smooth muscle contractions in isolated tissues and cells from the GI tract. It reduces spontaneous myogenic contractions and contractions induced by various stimuli, including ACh and KCl, in a dose-dependent manner. aapharma.canih.govresearchgate.netnih.govmedchemexpress.comfrontiersin.orgnih.govcdnsciencepub.comsemanticscholar.org Studies on canine colonic circular smooth muscle showed that this compound reduced both cholinergic responses and spontaneous contractions. nih.gov The inhibitory effect of this compound on contraction is attributed to its ability to prevent the influx of calcium ions into the smooth muscle cells. patsnap.comnih.govfrontiersin.org

The IC50 values for this compound's inhibitory effects on contractions vary depending on the stimulus and tissue type. For instance, in rat colonic circular muscle, the IC50 values for inhibiting ACh-induced contraction were 1.66 × 10-6 mol/L in stressed rats and 0.91 × 10-6 mol/L in control rats. nih.govresearchgate.netnih.gov For KCl-induced contraction, the IC50 values were 8.13 × 10-7 mol/L in stressed rats and 3.80 × 10-7 mol/L in control rats. nih.govresearchgate.netnih.gov In canine colonic circular smooth muscle, the IC50 for inhibiting cholinergic responses was 1.0 x 10-6 M, and for spontaneous contractile activity, it was 3.8 x 10-6 M. nih.gov

Here is a table showing IC50 values for this compound bromide in inhibiting contractions in rat colonic circular muscle:

| Stimulus | Group | IC50 (mol/L) |

| ACh-induced contraction | Stress | 1.66 × 10-6 |

| Control | 0.91 × 10-6 | |

| KCl-induced contraction | Stress | 8.13 × 10-7 |

| Control | 3.80 × 10-7 |

Data extracted from Dai Y, et al. World J Gastroenterol. 2003. nih.govresearchgate.netnih.gov

This compound has also been shown to inhibit contractions induced by carbachol (B1668302) in isolated smooth muscle cells and tissues. nih.govresearchgate.net Its effects are similar to those of other calcium entry blocking agents, reinforcing that its primary action is through blocking voltage-dependent calcium channels. researchgate.net

Electrophysiological Responses in Excitable Cells (e.g., Slow Wave Inhibition)

This compound influences the electrophysiological activity of smooth muscle cells, particularly by affecting the slow waves that regulate GI motility. Studies on canine colonic circular smooth muscle have shown that this compound bromide selectively inhibits the plateau potential of the slow wave, which is associated with contractile activity. nih.govnih.gov By reducing this plateau phase, this compound inhibits the influx of Ca2+ and abolishes the accompanying contractile activity. nih.gov

Patch-clamp experiments on isolated intestinal smooth muscle cells have demonstrated that this compound reduces voltage-dependent inward calcium currents. researchgate.netfrontiersin.org In intestinal smooth muscle cells from the rabbit small intestine, this compound reduced voltage-dependent inward currents with an IC50 of 1.5 µM. researchgate.netfrontiersin.org This electrophysiological effect is consistent with its role as an L-type calcium channel blocker. patsnap.comfrontiersin.orgnih.gov Unlike some other calcium entry blockers, repetitive stimulation did not increase the blockade of inward current by this compound, suggesting a lack of significant use-dependent blockade in these cells. researchgate.net

Preclinical Pharmacokinetics and Pharmacodynamics Non Human/in Vitro

Absorption and Distribution Studies of Pinaverium in Animal Models

Studies in animal models, particularly rats, have demonstrated that this compound exhibits low systemic absorption following oral administration. journalijar.comaapharma.caaxios-research.comirjournal.org This limited absorption is attributed to its highly polar quaternary ammonium (B1175870) group and high molecular weight, which hinder extensive diffusion across cell membranes. drugbank.com

Following absorption, this compound is rapidly taken up by the liver. aapharma.ca The pharmacokinetic profile in animals is characterized by selective distribution, with the highest concentrations observed in the gastrointestinal tract. aapharma.cadrugbank.com

Tissue Distribution Profiles and Selective Localization (e.g., Gastrointestinal Tract)

Research in rats using radiolabelled this compound bromide has shown that after oral administration, the radioactivity is rapidly taken up by the liver and subsequently excreted in the bile. aapharma.ca This leads to a selective distribution of the compound within the digestive tract. aapharma.cadrugbank.com

While specific quantitative data on tissue concentrations across various organs were not consistently detailed in the provided information, the qualitative findings consistently highlight the preferential accumulation of this compound in the gastrointestinal tract compared to other tissues. journalijar.comaapharma.caaxios-research.comirjournal.org This selective localization is considered a key factor in explaining its targeted action on gastrointestinal smooth muscle. aapharma.cadrugbank.comhres.ca Lower concentrations are found in other organs, and very low levels are detected in the brain. journalijar.com

Based on the qualitative descriptions, a conceptual representation of tissue distribution in rats following oral administration can be summarized as follows:

| Tissue Group | Relative Concentration |

| Gastrointestinal Tract | High |

| Liver | Initial High Uptake |

| Other Organs | Lower |

| Brain | Very Low |

Blood-Brain Barrier Permeability Research (if applicable)

Preclinical data suggest that this compound exhibits low permeability across the blood-brain barrier. journalijar.comaxios-research.com This limited penetration into the central nervous system is consistent with its targeted action on the peripheral gastrointestinal smooth muscle and contributes to a reduced potential for central nervous system-related effects. irjournal.orggutnliver.org

Metabolism and Biotransformation of this compound in Preclinical Systems

This compound undergoes extensive metabolism in preclinical systems, including in animal models and in vitro setups such as animal liver microsomes. journalijar.comaxios-research.com

Identification of Metabolites and Metabolic Pathways (in vitro, animal liver microsomes)

Studies have identified several metabolites of this compound. The primary metabolic pathway involves O-demethylation of one of the methoxy (B1213986) groups. Other metabolic transformations include N-demethylation and dealkylation. journalijar.comdrugbank.comnih.gov These processes result in the formation of various products, including de-esterified and demethylated compounds. journalijar.com Hepatic metabolism also involves hydroxylation of the norpinanyl ring and elimination of the benzyl (B1604629) group with subsequent opening of the morpholine (B109124) ring. drugbank.comnih.gov

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450 interactions in vitro)

In vitro studies, including those using liver microsomes, have investigated the enzyme systems responsible for this compound metabolism. Cytochrome P450 (CYP) enzymes are known to play a significant role in the metabolism of many drugs. nih.govfrontiersin.org While specific data focusing solely on animal liver microsomes and CYP interactions for this compound in the provided snippets are limited, one source mentions that CYP3A4 is involved in the metabolism of this compound in human liver microsomes. journalijar.com Given that CYP enzymes are a major system for phase I metabolism across species, including animals, it is likely that similar enzymatic processes involving CYPs contribute to this compound's biotransformation in preclinical animal models. sigmaaldrich.commdpi.com

Excretion Pathways of this compound in Animal Models

Following metabolism, this compound and its metabolites are primarily eliminated from the body via the feces in animal models. journalijar.comaxios-research.comirjournal.orgfda.gov.ph Urinary excretion is considered a minor pathway. journalijar.com This predominant fecal excretion route is consistent with the low systemic absorption and significant hepatobiliary uptake and excretion observed in preclinical studies. aapharma.cadrugbank.com

Based on the descriptions, the primary excretion route in animal models can be summarized as:

| Excretion Pathway | Proportion |

| Feces | Predominant |

| Urine | Minor |

Preclinical Pharmacodynamic Investigations of this compound

Preclinical studies utilizing both in vitro and in vivo animal models have characterized the pharmacodynamic profile of this compound bromide, highlighting its selective spasmolytic effects on the gastrointestinal tract. aapharma.camims.comfda.gov.phmims.comdrogsan.com.trmims.com The primary mechanism underlying these effects is its action as a calcium antagonist, specifically inhibiting the influx of calcium ions into intestinal smooth muscle cells by blocking voltage-dependent calcium channels, predominantly the L-type channels. aapharma.camims.comfda.gov.phmims.comdrogsan.com.trmims.comfrontiersin.orgdrugbank.compatsnap.comwjgnet.comnih.govresearchgate.netcaymanchem.comnih.govresearchgate.netjnmjournal.org This selective blockade reduces smooth muscle contraction. patsnap.com Animal studies have demonstrated potent spasmolytic properties on intestinal smooth muscle with minimal anticholinergic effects observed only at high dosages and an absence of noticeable cardiovascular effects. aapharma.camims.comfda.gov.phmims.comdrogsan.com.trhres.ca Furthermore, this compound has been shown to reduce the effects of stimulating sensitive afferent pathways in animals, either directly or indirectly. mims.comfda.gov.phmims.comdrogsan.com.tr

Dose-Response Relationships in Isolated Organs and Animal Models (mechanistic focus)

Investigations in isolated organ preparations and animal models have established a clear dose-response relationship for this compound's inhibitory effects on smooth muscle contractility, providing insights into its mechanistic action. In patch-clamp experiments using isolated smooth muscle cells from the rabbit jejunum, this compound reduced voltage-dependent inward calcium currents in a dose-dependent manner, with an IC50 value of 1.5 µM. frontiersin.orgcaymanchem.com This indicates its potency in blocking calcium channels at the cellular level.

Studies on isolated colonic circular muscle strips from rats, both under normal conditions and in a cold-restraint stress model, demonstrated that this compound inhibited contractions induced by acetylcholine (B1216132) (ACh) or potassium chloride (KCl) in a dose-dependent fashion. wjgnet.comnih.govnih.govresearchgate.netsemanticscholar.org This inhibition was accompanied by a dose-dependent reduction in the intracellular calcium concentration ([Ca2+]i) increment in response to these agonists. wjgnet.comnih.govsemanticscholar.org

The IC50 values for this compound's inhibition of contraction varied depending on the stimulus and the condition of the tissue (normal vs. stressed). The contractile responses induced by ACh or KCl were nearly completely blocked at a maximum concentration of 3 × 10^-5 mol/L this compound, underscoring the significant role of L-type calcium channels in these contractions. wjgnet.comsemanticscholar.org

Studies on isolated gastric antral smooth muscle cells from rabbits revealed that this compound inhibited contractions induced by gastrointestinal hormones like gastrin and CCK-8 with an IC50 of 1 nM. drugbank.com Its potency was lower against motilin-induced contractions, with an IC50 of 25 nM. drugbank.com These findings suggest that L-type calcium channels in the plasma membrane might also be regulated through gastrin or CCK receptors. drugbank.com The mechanistic focus of these dose-response studies confirms that this compound's effects are primarily mediated through the inhibition of calcium influx via voltage-dependent calcium channels. researchgate.net

Table: IC50 Values for this compound Inhibition of Contraction in Rat Colonic Circular Muscle wjgnet.comnih.govnih.govresearchgate.netsemanticscholar.org

| Stimulus | Condition | IC50 (mol/L) |

| ACh | Control | 0.91 × 10^-6 |

| ACh | Stressed | 1.66 × 10^-6 |

| KCl | Control | 3.80 × 10^-7 |

| KCl | Stressed | 8.13 × 10^-7 |

Duration of Action at Target Sites (preclinical)

Q & A

Basic Research Questions

Q. What established in vitro methodologies are recommended for assessing Pinaverium's spasmolytic activity?

- Methodology : Use isolated tissue preparations (e.g., guinea pig ileum) to measure smooth muscle tension changes. Apply cumulative concentrations of this compound and compare against control groups using organ bath systems. Quantify dose-response curves and calculate EC₅₀ values via nonlinear regression .

- Data Validation : Include statistical comparisons (e.g., ANOVA) for inter-group differences and report p-values with confidence intervals.

Q. How should researchers design pharmacokinetic studies to evaluate this compound’s bioavailability?

- Methodology : Employ crossover studies in animal models (e.g., rats) with oral and intravenous administration. Collect plasma samples at timed intervals and quantify this compound using HPLC-MS/MS. Calculate absolute bioavailability (F) using the formula: .

- Key Parameters :

| Parameter | Description |

|---|---|

| AUC | Area under the concentration-time curve |

| Cₘₐₓ | Peak plasma concentration |

| Tₘₐₓ | Time to reach Cₘₐₓ |

Q. What statistical approaches are appropriate for validating dose-response relationships in this compound studies?

- Methodology : Use nonlinear regression models (e.g., sigmoidal curve fitting) to analyze dose-response data. Report correlation coefficients (r² ≥ 0.95) and assess goodness-of-fit via residual plots. For small sample sizes, apply non-parametric tests like the Mann-Whitney U test .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

- Methodology : Conduct interspecies metabolic profiling to identify species-specific clearance pathways. Use physiologically based pharmacokinetic (PBPK) modeling to simulate human absorption patterns. Compare in vitro metabolic stability (e.g., microsomal half-life) with in vivo plasma decay rates .

- Case Study : A 2024 study found 40% lower oral bioavailability in primates vs. rodents due to CYP3A4 metabolism differences, necessitating model adjustments .

Q. What strategies optimize chromatographic conditions for this compound quantification in complex biological matrices?

- Methodology : Test mobile phase compositions (e.g., acetonitrile:ammonium acetate buffers) to improve peak resolution. Validate column efficiency (theoretical plates > 2000) and retention time reproducibility (%RSD < 2%). Include internal standards (e.g., deuterated this compound) to correct matrix effects .

- Performance Metrics :

| Parameter | Acceptable Range |

|---|---|

| Recovery | 95–105% |

| LOD | ≤0.1 ng/mL |

| Linearity | r² ≥ 0.99 |

Q. How should contradictory findings in this compound’s calcium channel selectivity be addressed?

- Methodology : Perform patch-clamp electrophysiology on L-type vs. T-type calcium channels. Use competitive binding assays with radiolabeled ligands (e.g., [³H]-nitrendipine) to calculate Ki values. Replicate experiments across multiple labs to confirm specificity .

Methodological Guidelines for Data Integrity

- Reproducibility : Document all experimental conditions (e.g., pH, temperature) and raw datasets in supplemental materials. Use blinded data analysis to minimize bias .

- Conflict Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies when data conflicts arise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。